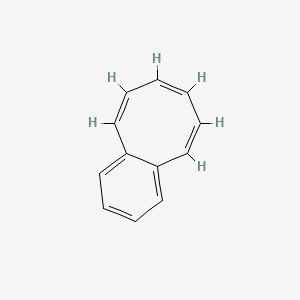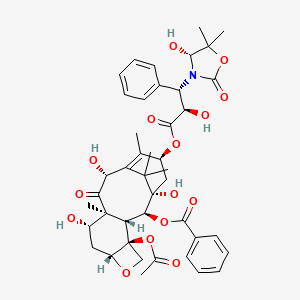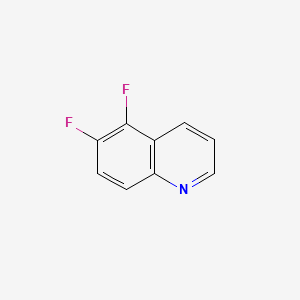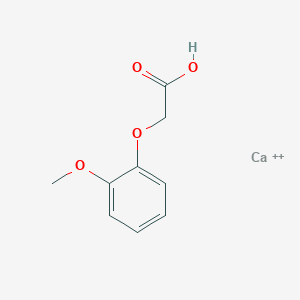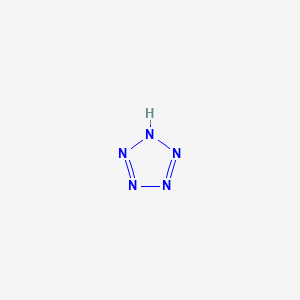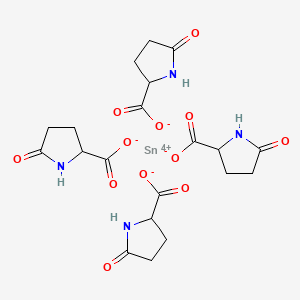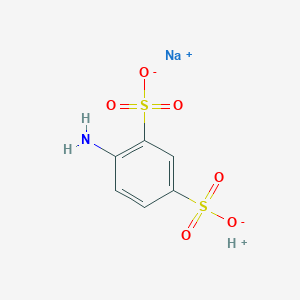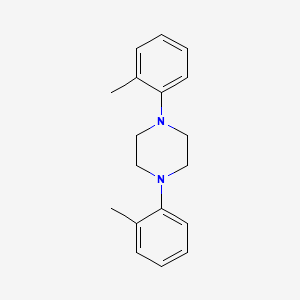
2-Phenyl-3-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-propylpyridine: is an organic compound with the molecular formula C14H15N . It is a derivative of pyridine, characterized by a phenyl group attached to the second carbon and a propyl group attached to the third carbon of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-propylpyridine can be achieved through several methodsThis method typically requires the use of a Grignard reagent or an organolithium compound to introduce the phenyl group .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a phenylboronic acid with a 3-propylpyridine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-Phenyl-3-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学的研究の応用
2-Phenyl-3-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenyl-3-propylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .
For example, if used as a pharmaceutical, it may bind to a specific receptor, altering its activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific disease or condition being treated .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Similar to 2-Phenyl-3-propylpyridine but lacks the propyl group.
3-Phenylpyridine: Another isomer with the phenyl group attached to the third carbon of the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a phenyl and a propyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
85237-76-9 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
2-phenyl-3-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-7-12-10-6-11-15-14(12)13-8-4-3-5-9-13/h3-6,8-11H,2,7H2,1H3 |
InChIキー |
JWKHFQQTAFAOQD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


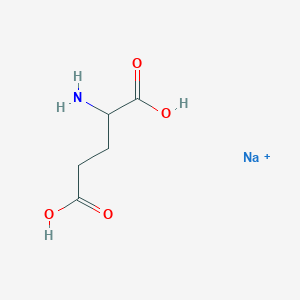
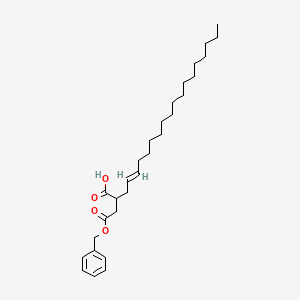
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
